Cas no 2640968-83-6 (2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole)

2-(3,5-Dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound featuring a fused triazolopyridazine moiety and a bicyclic pyrrolopyrrole scaffold. Its structural complexity imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the dimethoxybenzoyl group enhances solubility and bioavailability, while the rigid triazolopyridazine core may contribute to selective target binding. This compound is of interest for drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research.
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole structure
2640968-83-6 structure
Product Name:2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
CAS No:2640968-83-6
MF:C20H22N6O3
MW:394.427083492279
CID:5318094
PubChem ID:154830957
Update Time:2025-10-29

2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2640968-83-6
    • 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
    • F6783-5573
    • AKOS040728228
    • (3,5-Dimethoxyphenyl)[hexahydro-5-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)pyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone
    • Inchi: 1S/C20H22N6O3/c1-28-16-5-13(6-17(7-16)29-2)20(27)25-10-14-8-24(9-15(14)11-25)19-4-3-18-22-21-12-26(18)23-19/h3-7,12,14-15H,8-11H2,1-2H3
    • InChI Key: SYNBQRFFXILXOU-UHFFFAOYSA-N
    • SMILES: C(C1=CC(OC)=CC(OC)=C1)(N1CC2CN(C3=NN4C=NN=C4C=C3)CC2C1)=O

Computed Properties

  • Exact Mass: 394.17533859g/mol
  • Monoisotopic Mass: 394.17533859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 85.1Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 4.38±0.30(Predicted)

2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole Pricemore >>

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Additional information on 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Introduction to Compound CAS No. 2640968-83-6: 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

The compound with the Chemical Abstracts Service (CAS) number 2640968-83-6, known as 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications.

Structural Characteristics: The compound consists of a central octahydropyrrolo[3,4-c]pyrrole core, which is a bicyclic heterocyclic system. This core is functionalized with a 3,5-dimethoxybenzoyl group at the 2-position and a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule.

Biological Activity: Recent studies have highlighted the potential of this compound in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole exhibits potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells.

Mechanism of Action: The mechanism by which this compound exerts its biological effects is multifaceted. It has been proposed that the 3,5-dimethoxybenzoyl group plays a crucial role in modulating the interaction with target proteins, while the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety contributes to the overall stability and bioavailability of the molecule. Additionally, the octahydropyrrolo[3,4-c]pyrrole core provides a scaffold that facilitates specific binding to cellular targets.

Synthetic Pathways: The synthesis of 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves a series of well-defined chemical reactions. A common approach involves the coupling of an appropriately substituted octahydropyrrolo[3,4-c]pyrrole derivative with a 3,5-dimethoxybenzoyl chloride intermediate followed by the introduction of the [1,2,4]triazolo[4,3-b]pyridazin-6-yl group through a nucleophilic substitution reaction. This synthetic route has been optimized to achieve high yields and purity levels.

Clinical Applications: The potential clinical applications of this compound are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, preclinical studies have demonstrated its potential as an anti-cancer agent for treating solid tumors and hematological malignancies. The compound's ability to target multiple pathways involved in disease progression makes it an attractive candidate for further development.

Toxicity and Safety Profile: Preliminary toxicity studies have indicated that 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects. These studies are crucial for ensuring patient safety and optimizing dosing regimens.

FUTURE DIRECTIONS AND RESEARCH OUTLOOK: The future research on this compound is likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will play a key role in identifying structural modifications that enhance its potency and selectivity. Collaborative efforts between academia and industry will be essential for translating these findings into clinical practice.

In conclusion, 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3, 4-c ] pyrrole strong > (CAS No . 2640968 - 83 - 6 ) represents a promising lead compound with significant potential for therapeutic applications . Its unique structural features , coupled with its diverse biological activities , make it an exciting area of ongoing research . As more data becomes available , it is anticipated that this compound will contribute significantly to the development of novel treatments for various diseases . p >

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